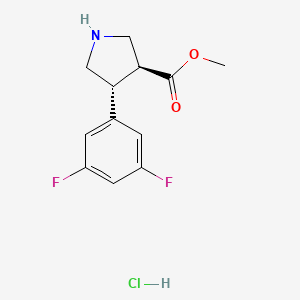

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Description

This compound is a chiral pyrrolidine derivative featuring a 3,5-difluorophenyl substituent at the 4-position and a methyl ester group at the 3-position. The hydrochloride salt enhances solubility and crystallinity, facilitating purification and characterization .

Properties

IUPAC Name |

methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)11-6-15-5-10(11)7-2-8(13)4-9(14)3-7;/h2-4,10-11,15H,5-6H2,1H3;1H/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMPTBNSAGCLRC-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Difluorophenyl Group: This step often involves a substitution reaction where a difluorophenyl group is introduced to the pyrrolidine ring.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance the efficacy of drugs aimed at conditions such as depression and anxiety. For instance, derivatives of this compound have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents .

Case Study: Arginase Inhibitors

Recent studies have highlighted the role of methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate in synthesizing arginase inhibitors. These inhibitors are significant in treating conditions linked to elevated levels of L-arginine, such as certain cancers and cardiovascular diseases. The synthesis process involves multiple steps, including deprotection and N-alkylation reactions that yield high yields of the target compounds .

Agrochemical Development

Enhancement of Pesticides and Herbicides

In agrochemistry, methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate is used to formulate more effective pesticides and herbicides. Its incorporation into agrochemical products improves their performance against pests while minimizing environmental impact. Research indicates that formulations containing this compound can lead to higher crop yields and better pest management outcomes .

Organic Chemistry Research

Reagent in Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, facilitating the exploration of new chemical reactions. Its unique structural features allow chemists to develop innovative materials and study reaction mechanisms more effectively. Various synthetic pathways utilizing this compound have been documented, showcasing its versatility in organic chemistry research .

Biochemical Studies

Metabolic Pathways and Enzyme Interactions

In biochemical research, methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate plays a crucial role in studying metabolic pathways and enzyme interactions. It aids researchers in understanding biological processes at a molecular level, contributing to advancements in biochemistry and molecular biology .

Cosmetic Formulations

Skin-Conditioning Properties

The compound is also explored for its potential benefits in cosmetic formulations. Its skin-conditioning properties make it a candidate for inclusion in personal care products aimed at improving skin health and appearance .

Data Table: Applications Overview

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for neurological drugs | Synthesis of SSRIs and arginase inhibitors |

| Agrochemicals | Enhancing efficacy of pesticides/herbicides | Improved crop yield and pest management |

| Organic Chemistry | Reagent for new chemical reactions | Development of innovative materials |

| Biochemical Studies | Studying metabolic pathways | Insights into enzyme interactions |

| Cosmetic Formulations | Skin-conditioning agent | Benefits in personal care products |

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations, stereochemistry, and physicochemical properties:

Key Observations

Substituent Impact on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): The 3,5-difluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to electron-donating groups (e.g., 3,5-dimethoxy in ) . Trifluoromethyl Derivatives (): These exhibit high electronegativity and steric bulk, often enhancing target selectivity in medicinal chemistry .

Stereochemical Considerations :

- The (3S,4R) configuration in the target compound contrasts with (3R,4S) in –3 and (3S,4S) in . These stereochemical differences can lead to divergent biological activities due to altered spatial interactions with chiral binding sites .

Synthesis and Characterization :

- Yields for racemic mixtures (–3: 63–68%) are moderate, likely due to challenges in stereocontrol during synthesis.

- High purity (>99%) in –3 suggests effective chromatographic purification, critical for pharmaceutical applications .

Pharmacological and Industrial Relevance

- Drug Discovery : Fluorinated analogs (e.g., target compound, ) are prioritized for CNS-targeted therapies due to improved blood-brain barrier penetration .

- Catalytic Intermediates : Methyl ester derivatives () serve as precursors for carboxylic acid bioisosteres in protease inhibitor design .

- Patent Activity : Recent patents () highlight the industrial demand for fluorinated pyrrolidine scaffolds in oncology and antiviral therapeutics .

Biological Activity

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article will explore its biological activity, applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1244781-14-3

- Molecular Formula : C12H14ClF2NO2

- Molecular Weight : 277.69 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmaceutical Applications :

- Agrochemical Development :

- Biochemical Studies :

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on certain biological systems:

- A study indicated that high concentrations of related pyrrolidine derivatives can inhibit secretion pathways in bacterial systems, suggesting a potential use in targeting bacterial virulence factors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Substituent | Biological Effect |

|---|---|

| 3,5-Difluorophenyl | Enhances receptor binding affinity |

| Methyl ester group | Improves solubility and bioavailability |

This table summarizes how modifications to the molecular structure can impact biological efficacy.

Case Studies

- Neurological Disorders :

- Antimicrobial Activity :

Q & A

Q. Q1: What are the stereochemical considerations in synthesizing Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, and how do they impact its biological activity?

A: The stereochemistry of the pyrrolidine ring and fluorophenyl substituent is critical for target binding. For example, analogs like [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride require precise control during synthesis to avoid racemization, which can reduce potency . Methods such as chiral resolution (e.g., using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a precursor) and asymmetric catalysis are employed to maintain stereochemical integrity . Deviations in stereochemistry (e.g., 3R,4S vs. 3S,4R configurations) have shown up to 10-fold differences in receptor binding in related compounds .

Q. Q2: What analytical techniques are most effective for characterizing the hydrochloride salt form of this compound?

A: Key techniques include:

- X-ray crystallography : Resolves absolute stereochemistry and salt conformation (e.g., Phaser-2.1 software for molecular replacement) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes diastereomers and confirms substitution patterns (e.g., fluorine-induced chemical shifts in aromatic regions) .

- HPLC-MS : Validates purity (>98%) and salt stoichiometry, particularly critical for hydrochloride forms due to hygroscopicity risks .

Q. Q3: How does the 3,5-difluorophenyl substituent influence the compound’s physicochemical properties compared to monofluorinated analogs?

A: The 3,5-difluorophenyl group enhances lipophilicity (logP ~2.5 vs. ~1.8 for monofluoro analogs), improving membrane permeability. However, it reduces aqueous solubility (0.1 mg/mL vs. 0.3 mg/mL for 4-chlorophenyl analogs), necessitating formulation adjustments like co-solvents . Fluorine’s electron-withdrawing effects also stabilize the pyrrolidine ring against metabolic oxidation .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in activity data between in vitro and in vivo studies for this compound?

A: Discrepancies often arise from:

- Metabolic instability : Fluorinated pyrrolidines may undergo CYP450-mediated oxidation. Use hepatic microsome assays to identify metabolites and modify vulnerable positions (e.g., methyl ester protection) .

- Plasma protein binding : High binding (>95%) in species like rodents can reduce free drug levels. Adjust dosing regimens or introduce polar groups (e.g., hydroxylation) to lower binding .

- Data normalization : Compare unbound plasma concentrations (fu · Cmax) rather than total drug levels .

Q. Q5: What computational strategies are effective for predicting this compound’s target engagement and selectivity?

A:

- Molecular docking : Use pyrrolidine-based scaffolds (e.g., from PubChem) to model interactions with GPCRs or transporters. For example, fluorine substitutions improve fit into hydrophobic pockets of serotonin receptors .

- MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments to predict membrane permeability .

- SAR tables : Compare analogs (e.g., 3,5-difluoro vs. 2,5-difluoro substitutions) to map steric and electronic effects on IC50 values .

Q. Q6: What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

A: Key challenges include:

- Catalyst efficiency : Chiral catalysts (e.g., Ru-BINAP) may degrade under high-pressure conditions. Switch to immobilized catalysts or enzymatic resolution for better stability .

- Racemization during salt formation : Optimize HCl addition rates and temperatures (<0°C) to prevent epimerization .

- Yield trade-offs : Pilot studies show a 15% yield drop when scaling from 1g to 1kg batches. Use continuous flow reactors to maintain stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.